1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1,3-Dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3, an isopropyl group at position 6, and a carboxylic acid moiety at position 3. This structure is associated with diverse biological activities, including β-lactamase inhibition . The compound has a molecular formula of C₁₃H₁₅N₃O₂, a molecular weight of 271.28 g/mol, and a purity of 95–98% in commercial supplies . Its synthesis typically involves multi-component cyclization reactions followed by ester hydrolysis .
Properties
IUPAC Name |
1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-6(2)9-5-8(12(16)17)10-7(3)14-15(4)11(10)13-9/h5-6H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBKBSUHIBFJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-b]pyridine scaffold is versatile, with modifications at positions 1, 3, 4, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related analogs:
Structural Modifications and Physicochemical Properties
- Position R1: Methyl or ethyl groups at R1 (vs. cyclopentyl or fluorophenyl) reduce steric hindrance, which may influence metabolic stability . Carboxylic Acid (Position 4): A conserved feature critical for hydrogen bonding with enzymatic active sites, as seen in β-lactamase inhibitors .
Commercial Availability
- The target compound is listed as a discontinued product by CymitQuimica (98% purity), while analogs like 1-ethyl-6-phenyl-...-4-carboxylic acid remain available for research use .
Structure-Activity Relationship (SAR) Insights
R6 Substituents :
- Isopropyl (target compound) : Optimal for β-lactamase inhibition due to hydrophobic interactions .
- Phenyl/Thienyl : Enhance activity in siderophore pathway inhibition, likely via π-π stacking .
R1/R3 Modifications :
- Methyl groups at R1/R3 improve metabolic stability compared to bulkier substituents (e.g., cyclopentyl) .
Carboxylic Acid : Essential for binding; esterification abolishes activity .
Biological Activity
1,3-Dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has gained attention due to its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine family, which is known for various pharmacological properties, including anti-inflammatory and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- CAS Number : 929973-66-0
- Structure : Chemical Structure
This compound exhibits its biological activity through various mechanisms:
- PPARα Activation : Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine can act as selective agonists for peroxisome proliferator-activated receptor alpha (PPARα). The crystal structures revealed that these compounds form a hydrogen-bond network essential for PPARα activation, potentially aiding in the treatment of dyslipidemia .
- TBK1 Inhibition : A related compound demonstrated significant inhibitory activity against TANK-binding kinase 1 (TBK1), with an IC₅₀ value of 0.2 nM. This inhibition was linked to the modulation of immune responses and could be leveraged for cancer therapy .
Structure-Activity Relationships (SAR)
The SAR studies have indicated that modifications on the pyrazolo[3,4-b]pyridine scaffold can significantly alter biological activity. For instance:
| Compound | Modification | Biological Activity |
|---|---|---|
| Compound 15y | Methyl and propyl groups | Potent TBK1 inhibitor (IC₅₀ = 0.2 nM) |
| Compound X | Phenyl substitution | Enhanced PPARα selectivity |
These findings emphasize the importance of specific structural features in determining the efficacy of these compounds.
Study on PPARα Activation
In a study investigating the activation of PPARα by pyrazolo[3,4-b]pyridine derivatives, it was found that certain structural modifications enhanced binding affinity and selectivity compared to traditional fibrates. The unique binding mode observed may provide insights into designing more effective PPARα agonists .
TBK1 Inhibition and Cancer Therapy
A study focused on TBK1 inhibitors identified a derivative with strong selectivity and potency against TBK1. This compound effectively inhibited downstream signaling pathways in immune cells, suggesting potential applications in treating immune-related diseases and cancers .
Potential Applications
The biological activities associated with this compound suggest several therapeutic applications:
- Dyslipidemia Treatment : As a PPARα agonist, it may help manage lipid levels.
- Cancer Therapy : Its role as a TBK1 inhibitor opens avenues for targeting specific cancer pathways.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. For example, the isopropyl group shows characteristic doublet-of-septets splitting in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated 273.28 g/mol for CHNO) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
How can regioselectivity challenges be addressed during the synthesis of substituted pyrazolo[3,4-b]pyridine derivatives?
Advanced
Regioselectivity is influenced by:
- Directing Groups : Electron-withdrawing groups (e.g., esters) at position 4 direct electrophilic substitution to specific ring positions .
- Catalytic Conditions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) ensures precise functionalization at position 6 .
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during cyclization .
What computational methods are used to predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to enzymes (e.g., kinases) by modeling interactions with active-site residues .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over time (e.g., 100 ns simulations) .
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., isopropyl bulkiness) with inhibitory potency .
How is the compound’s solubility and stability assessed for pharmacological studies?
Q. Basic
- Solubility : Tested in PBS (pH 7.4), DMSO, and ethanol via shake-flask method. Low aqueous solubility (<1 mg/mL) may necessitate prodrug derivatization .
- Stability :
- Thermal : Differential Scanning Calorimetry (DSC) measures decomposition temperature.
- Chemical : HPLC monitors degradation under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 37°C for 24h) .
What strategies enhance bioavailability for in vivo studies of this compound?
Q. Advanced
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) improves membrane permeability, with in vivo hydrolysis restoring activity .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles enhances plasma half-life and target tissue accumulation .
- Salt Formation : Sodium or lysine salts improve aqueous solubility for intravenous administration .
How are structure-activity relationships (SAR) evaluated for analogs of this compound?
Q. Advanced
- Analog Synthesis : Systematic variation of substituents (e.g., replacing isopropyl with cyclopropyl or aryl groups) .
- Biological Assays :
- Data Analysis : 3D-QSAR or Free-Wilson analysis identifies critical substituents for activity .
What are the key challenges in scaling up the synthesis of this compound?
Q. Advanced
- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve safety and yield .
- Purification : Replace flash chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale production .
- Byproduct Management : LC-MS tracking of intermediates to minimize impurities (e.g., regioisomeric byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
